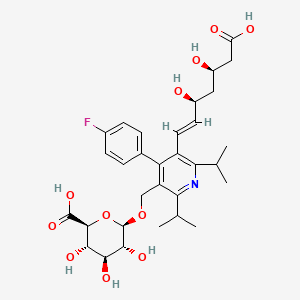

Desmethyl Cerivastatin-O-beta-D-glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Desmethyl Cerivastatin-O-beta-D-glucuronide is a metabolite of cerivastatin, a drug that was used to lower cholesterol levels. This compound is known for its role in the metabolism of cerivastatin and has a molecular formula of C31H40FNO11 and a molecular weight of 621.66 .

Vorbereitungsmethoden

The synthesis of desmethyl cerivastatin O-b-D-glucuronide involves the glucuronidation of desmethyl cerivastatin. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the desmethyl cerivastatin molecule . Industrial production methods for this compound are not widely documented, but they likely involve similar enzymatic processes under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Desmethyl Cerivastatin-O-beta-D-glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Drug Metabolism

Desmethyl Cerivastatin-O-beta-D-glucuronide plays a significant role in understanding the pharmacokinetics of cerivastatin. The metabolism of cerivastatin primarily occurs through cytochrome P450 enzymes, particularly CYP2C8, which accounts for a substantial portion of its oxidative metabolism. Glucuronidation, although considered a minor pathway compared to oxidation, facilitates the elimination of cerivastatin and its metabolites from the body .

Key Findings:

- Metabolic Pathways: this compound is formed via the glucuronidation process, which is catalyzed by UDP-glucuronosyltransferase enzymes. This pathway is crucial for detoxifying and excreting cerivastatin .

- Drug Interactions: The presence of this glucuronide can influence the pharmacokinetics of co-administered drugs, particularly those that are substrates for the same transporters or metabolic pathways .

Clinical Implications and Safety Assessments

Research has highlighted the importance of this compound in assessing the safety and efficacy of statin therapies. The compound's role in drug-drug interactions has been particularly noted in studies examining the risk of myotoxicity associated with statin use.

Case Studies:

- A case-control study indicated that patients using cerivastatin had a significantly higher incidence of rhabdomyolysis when co-administered with gemfibrozil, which inhibits both CYP2C8 and UGT-mediated glucuronidation pathways .

- Genetic variations in CYP2C8 have also been linked to altered metabolism of cerivastatin, affecting levels of this compound and subsequently influencing patient safety profiles .

Transport Mechanisms

The transport characteristics of this compound are essential for understanding its disposition in the body. Research indicates that this glucuronide may interact with various organic anion transporters (OATs), which are crucial for renal elimination.

Transporter Interactions:

- Studies have shown that this compound can inhibit renal organic anion transporters, potentially leading to altered pharmacokinetics for other drugs that utilize these transport pathways .

- The interaction with OAT1 and OAT3 suggests that monitoring levels of this metabolite could be vital in predicting drug interactions and adverse effects in patients receiving multiple medications .

Therapeutic Potential

While primarily studied for its role in drug metabolism and safety, there is ongoing research into potential therapeutic applications for this compound itself or related compounds.

Future Directions:

- Investigating the anti-inflammatory properties or other pharmacological effects of this glucuronide could reveal new therapeutic avenues.

- Understanding its role in modulating cholesterol levels or other metabolic pathways may provide insights into developing safer statin alternatives or adjunct therapies.

Wirkmechanismus

Desmethyl Cerivastatin-O-beta-D-glucuronide exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces cholesterol synthesis in hepatic cells, leading to lower levels of cholesterol in the bloodstream .

Vergleich Mit ähnlichen Verbindungen

Desmethyl Cerivastatin-O-beta-D-glucuronide is unique in its specific role as a metabolite of cerivastatin. Similar compounds include other statin metabolites such as:

Desmethyl atorvastatin: A metabolite of atorvastatin, another cholesterol-lowering drug.

Desmethyl simvastatin: A metabolite of simvastatin, used for similar purposes.

Desmethyl rosuvastatin: A metabolite of rosuvastatin, also used to lower cholesterol levels.

Biologische Aktivität

Desmethyl Cerivastatin-O-beta-D-glucuronide is a significant metabolite of cerivastatin, an HMG-CoA reductase inhibitor that was withdrawn from the market due to severe adverse effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, pharmacokinetics, and implications for drug interactions.

Target Enzyme: HMG-CoA Reductase

This compound acts primarily as a competitive inhibitor of HMG-CoA reductase, similar to its parent compound, cerivastatin. This inhibition leads to a reduction in the synthesis of cholesterol in the liver, thereby decreasing both intracellular and circulating levels of low-density lipoprotein (LDL) cholesterol .

Biochemical Pathways

The compound is involved in the mevalonate pathway , which is critical for cholesterol biosynthesis. The metabolic pathway includes two main oxidative biotransformation reactions that cerivastatin undergoes, leading to the formation of this compound through glucuronidation processes facilitated by UDP-glucuronosyltransferases (UGTs) .

Pharmacokinetics

This compound exhibits significant absorption into the bloodstream after oral administration. Its pharmacokinetic profile indicates that it may have a longer half-life compared to cerivastatin due to its glucuronidation, which impacts its clearance from the body.

Case Studies and Research Findings

- Cerivastatin and Rhabdomyolysis : A study involving 126 patients who experienced rhabdomyolysis linked to cerivastatin administration revealed that genetic variations in CYP2C8 and transporters significantly influenced cerivastatin metabolism. The study identified novel single nucleotide polymorphisms (SNPs) in CYP2C8 that correlated with altered drug metabolism and increased risk of adverse effects .

- Drug-Drug Interactions : The interaction between cerivastatin and gemfibrozil is particularly noteworthy. Gemfibrozil inhibits both CYP2C8 and UGT-mediated glucuronidation pathways, leading to elevated plasma concentrations of cerivastatin and its metabolites, including this compound. This interaction has been associated with increased incidences of myotoxicity .

- Comparative Studies : Research comparing this compound with other statin metabolites such as desmethyl atorvastatin and desmethyl simvastatin indicates that while they share similar mechanisms of action, their metabolic pathways differ significantly due to variations in their chemical structures .

Summary Table of Key Characteristics

| Characteristic | This compound |

|---|---|

| Type | Metabolite |

| Target Enzyme | HMG-CoA Reductase |

| Mechanism | Competitive inhibition |

| Primary Pathway | Mevalonate pathway |

| Pharmacokinetics | Significant absorption; glucuronidation |

| Clinical Relevance | Drug-drug interactions with gemfibrozil |

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMUKCNIVAOAKJ-YKYYUPDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40FNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.